Magallanesine

描述

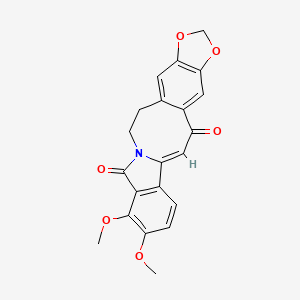

Structure

2D Structure

3D Structure

属性

分子式 |

C21H17NO6 |

|---|---|

分子量 |

379.4 g/mol |

IUPAC 名称 |

(3Z)-8,9-dimethoxy-18,20-dioxa-12-azapentacyclo[13.7.0.04,12.05,10.017,21]docosa-1(22),3,5(10),6,8,15,17(21)-heptaene-2,11-dione |

InChI |

InChI=1S/C21H17NO6/c1-25-16-4-3-12-14-9-15(23)13-8-18-17(27-10-28-18)7-11(13)5-6-22(14)21(24)19(12)20(16)26-2/h3-4,7-9H,5-6,10H2,1-2H3/b14-9- |

InChI 键 |

LMJDZJPJOKSKSR-ZROIWOOFSA-N |

手性 SMILES |

COC1=C(C2=C(C=C1)/C/3=C/C(=O)C4=CC5=C(C=C4CCN3C2=O)OCO5)OC |

规范 SMILES |

COC1=C(C2=C(C=C1)C3=CC(=O)C4=CC5=C(C=C4CCN3C2=O)OCO5)OC |

同义词 |

magallanesine |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies

Identification of Original Plant Sources and Ecological Research Context

Magallanesine is known to occur naturally in certain plant species. Its presence in these plants is significant for ecological research, contributing to the understanding of plant biochemistry and the diversity of compounds produced by different botanical families.

Berberis darwinii as a Primary Source

Berberis darwinii, a plant native to southern Chile and Argentina, is identified as a primary source of this compound. beilstein-journals.orgunigoa.ac.insoton.ac.ukscispace.com this compound was first isolated from Berberis darwinii in 1985. beilstein-journals.orgunigoa.ac.innih.gov This plant species is known to contain a variety of alkaloids, with this compound being the first known isoindolobenzazocine alkaloid isolated from it. beilstein-journals.orgscispace.com Berberis darwinii is a member of the Berberidaceae family, which is known to be a rich source of isoquinoline (B145761) alkaloids, including isoindole-containing benzazepines and benzazocines like this compound. beilstein-journals.orgnih.gov Research on Berberis darwinii has also focused on other alkaloids present, such as berberine (B55584) and palmatine, and their distribution across different plant organs like stems, fruits, leaves, and roots. mdpi.com

Other Botanical Families of Research Interest

While Berberis darwinii is a key source, the isoindolinone core structure, related to this compound's framework, is found in natural products from other botanical sources as well. These include compounds isolated from marine organisms and microbes. researchgate.net The isoindolinone scaffold is present in various natural products, such as indolocarbazoles, macrocyclic polyketides (cytochalasan alkaloids), aporhoeadane alkaloids, meroterpenoids from Stachybotrys species, and anthraquinone-type alkaloids. beilstein-journals.org For instance, the first naturally occurring isoindole was isolated from the sponge Reniera sp. in 1982. beilstein-journals.org Meroterpenoids containing an isoindolinone motif have been extracted from Stachybotrys fungi and the mushroom Hericium erinaceum. beilstein-journals.orgnih.gov

Advanced Extraction Techniques and Methodological Refinements

The isolation of natural products like this compound from plant material requires specific extraction techniques to effectively separate the target compound from the complex mixture of plant metabolites.

Solvent Extraction Strategies

Solvent extraction is a fundamental step in isolating alkaloids from plant sources. The principle of "like-dissolves-like" guides the selection of solvents. researchgate.net Various solvents are employed depending on the polarity and chemical properties of the target alkaloids. For the extraction of alkaloids from Berberis darwinii, methods have been described involving the use of acidic solutions (e.g., 0.5 N HCl) followed by basification (e.g., with 10 N NaOH) and liquid-liquid extraction with organic solvents such as chloroform (B151607). mdpi.com The choice of solvent and the extraction conditions, including pH adjustment, are critical for efficient isolation. mdpi.com However, it is important to note that the solvents used during extraction and purification can potentially lead to the formation of artifacts, which are compounds not originally present in the plant material but formed during the isolation process. researchgate.netresearchgate.net Studies have indicated that this compound might be considered an artifact formed during chromatographic procedures involving chloroform. researchgate.netresearchgate.net

Optimization of Isolation Procedures

Optimizing isolation procedures involves refining each step of the extraction and purification process to maximize the yield and purity of the target compound while minimizing the formation of artifacts. This can include optimizing solvent ratios, extraction times, temperature, and pH. mdpi.com For instance, in the context of isolating alkaloids from Berberis darwinii, the process involves steps like grinding lyophilized plant material, vigorous shaking with an acidic solution, centrifugation, collecting the supernatant, repeating the extraction, adjusting the pH to make the alkaloids amenable to organic solvent extraction, and finally performing liquid-liquid extraction. mdpi.com The efficiency of these steps directly impacts the final isolated yield. mdpi.com

Chromatographic and Purification Strategies in Natural Product Isolation Research

Chromatographic techniques are indispensable for the purification of natural products after initial extraction. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Common chromatographic methods used in natural product isolation research include column chromatography and High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.netacs.org Flash chromatography on silica (B1680970) gel is frequently employed for purifying crude extracts and isolating specific compounds. acs.orgnih.govjocpr.com The choice of mobile phase, often a mixture of solvents with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol, petroleum ether/ethyl acetate), is optimized to achieve effective separation of the target compound from other components in the extract. acs.orgnih.govjocpr.com

HPLC is a powerful analytical and preparative technique used for both quantifying and purifying alkaloids. mdpi.com It allows for high-resolution separation and can be used to characterize the metabolic profile of plant extracts. mdpi.com

Despite the effectiveness of chromatographic methods, the potential for artifact formation during purification, particularly when using certain solvents like chloroform with stationary phases like silica gel, needs to be considered. researchgate.netresearchgate.net Research has suggested that compounds like this compound might be formed artifactually on the chromatographic column under specific conditions. researchgate.net

Here is a summary of some common extraction and purification techniques mentioned:

| Technique | Application in Natural Product Isolation |

| Solvent Extraction | Initial separation of compounds from plant matrix based on solubility. |

| Liquid-Liquid Extraction | Partitioning of compounds between two immiscible solvent phases. |

| Centrifugation | Separating solid plant debris from liquid extracts. |

| pH Adjustment | Manipulating the ionization state of alkaloids to facilitate extraction. |

| Column Chromatography | Separating compounds based on differential adsorption to a stationary phase. |

| Flash Chromatography | A rapid form of column chromatography for purification. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation, quantification, and purification. |

Chemical Synthesis and Analogues Research

Total Synthetic Approaches to Magallanesine

Early synthetic efforts laid the groundwork for later, more refined strategies, introducing key reactions and sequences to assemble the characteristic ring system of this compound.

Early Synthetic Routes and Methodological Innovations

Initial total syntheses of this compound employed creative strategies to address the structural complexity of the target molecule. These early routes often involved key carbon-carbon bond-forming reactions and rearrangements.

Intramolecular Aldol (B89426) Condensation Strategies

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, often followed by dehydration to yield a conjugated enone. Its application in complex molecule synthesis, including natural products like this compound, highlights its utility in constructing intricate carbon frameworks.

-Meisenheimer Rearrangement and Intramolecular Heck Cyclization Protocols

The-Meisenheimer rearrangement is a type of-rearrangement involving amine oxides. The intramolecular Heck reaction is a palladium-catalyzed intramolecular coupling of an aryl or alkenyl halide or pseudohalide with an alkene, widely used for constructing cyclic systems due to its ability to form carbon-carbon bonds under relatively mild conditions. Palladium catalysis plays a crucial role in facilitating these coupling reactions.

Contemporary Synthetic Methodologies and Improvements

More recent synthetic approaches to this compound have focused on developing shorter, more efficient, and higher-yielding routes, often employing modern catalytic methods and strategic cyclizations.

Anion Chemistry and Intramolecular Friedel-Crafts Cyclization Pathways

Friedel-Crafts reactions, both alkylation and acylation, are powerful tools for forming carbon-carbon bonds involving aromatic rings via electrophilic aromatic substitution. Their application in the total synthesis of complex natural products like this compound demonstrates their continued importance in synthetic organic chemistry.

Palladium-Mediated Heck Coupling and Related Cyclization Strategies

Palladium-catalyzed Heck coupling involves the coupling of aryl or vinyl halides/pseudohalides with alkenes, forming new carbon-carbon bonds. The mechanism typically involves oxidative addition, migratory insertion, and beta-hydride elimination. Variations like the reductive Heck coupling, which involves intercepting a palladium intermediate with a hydride source, have also been developed and applied in natural product synthesis. The versatility and functional group tolerance of palladium-mediated reactions make them invaluable in the synthesis of complex molecules like this compound.

Here is a summary of some reported total synthesis approaches to this compound:

| Synthetic Group | Key Methodologies | Number of Steps | Overall Yield |

| Danishefsky | Intramolecular Aldol Condensation | 6 | 56% |

| Kurihara | -Meisenheimer Rearrangement, Intramolecular Heck Cyclization | 11 | 24% |

| Kim | Intramolecular Heck and Friedel-Crafts Cyclization | 7 | 33% |

| Tilve | Anion Chemistry, Intramolecular Friedel-Crafts Reaction | 3 | 82%* |

Strategies Utilizing Benzamidoacrylate Intermediates

Cyclization of a benzamidoacrylate intermediate has been explored as a strategy for the synthesis of this compound rings. researchgate.netlookchem.comunigoa.ac.in This approach involves the use of a Heck reaction to form the five-membered ring, followed by a Friedel-Crafts reaction to construct the central azocine (B12641756) rings of the alkaloid. researchgate.net A precursor obtained through cyclizations from a suitably functionalized benzamidoacrylate can be converted to this compound via a final oxidation step. researchgate.net Research has demonstrated the synthesis of ethyl 2-(2,3-dimethoxy-8-oxo-5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinolin-12b-yl)acetate starting from commercially available homoveratryl amine and 2-iodobenzoic acid, showcasing a related cyclization of a benzamidoacrylate intermediate using Heck and Friedel-Crafts reaction sequences. unigoa.ac.in

Diversity-Oriented Synthesis of this compound Analogues and Derivatives

Diversity-Oriented Synthesis (DOS) approaches have been applied to the synthesis of this compound analogues, allowing for the rapid generation of structural diversity. thieme-connect.comresearchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.net This strategy often involves convergent one-pot processes that combine multiple reactions sequentially to construct complex products. researchgate.netresearchgate.net

Multicomponent reactions (MCRs) are highly convergent one-pot processes where three or more reagents are combined to assemble complex products, incorporating atoms from almost all starting materials. researchgate.netresearchgate.net MCR-based strategies have been utilized in the synthesis of polyheterocyclic compounds, including aza-analogues of natural products like this compound. researchgate.net An efficient protocol employing a Ugi three-component reaction (Ugi-3CR) has been developed for the synthesis of aza-analogues of this compound. thieme-connect.comthieme-connect.comresearchgate.netrsc.orgrsc.orgresearchgate.net This Ugi-3CR involves the reaction of an aldehyde, an amine, and an isocyanide. thieme-connect.comresearchgate.net

A key strategy in the diversity-oriented synthesis of this compound aza-analogues involves the integration of the Ugi-3CR with subsequent aza-Diels-Alder cycloaddition and Pomeranz-Fritsch cyclization reactions. thieme-connect.comthieme-connect.comresearchgate.netrsc.orgrsc.orgresearchgate.net The aza-Diels-Alder reaction is a modification of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or dienophile, leading to the formation of nitrogen-containing heterocyclic compounds like tetrahydropyridines. wikipedia.orgbyjus.comchemeurope.com The Pomeranz-Fritsch reaction is a named reaction for the synthesis of isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. wikipedia.orgquimicaorganica.orgchemistry-reaction.comthermofisher.com

The synthetic strategy often involves a sequence starting with the Ugi-3CR, followed by an intermolecular aza-Diels-Alder reaction, N-acylation, aromatization, and finally, Pomeranz-Fritsch cyclization. rsc.org This sequence can be performed in a one-pot process. researchgate.netrsc.org For example, the Diels-Alder reaction of a 5-aminooxazole intermediate (obtained from the Ugi-3CR) with maleic anhydride (B1165640) can provide an intermediate which, after subsequent steps including Pomeranz-Fritsch cyclization, furnishes the desired aza-analogues. thieme-connect.comthieme-connect.comrsc.org The Pomeranz-Fritsch cyclization step typically employs acidic conditions, such as sulfuric acid in acetic acid. rsc.org

Structural diversity in this compound aza-analogues synthesized via MCR-based approaches can be achieved by varying the starting materials, particularly the aldehyde components in the Ugi-3CR. researchgate.netrsc.orgrsc.org This variation in the chain size and substituents of the aldehyde moieties allows for the generation of a series of analogues with different structural features in a limited number of reaction steps. researchgate.netrsc.orgrsc.org The use of convergent synthetic strategies like the Ugi-3CR combined with cyclization reactions is fundamental to building molecular complexity and diversity efficiently. researchgate.netresearchgate.net

Biosynthetic Investigations

Proposed Biosynthetic Pathways of Magallanesine

This compound (97) is a member of the aporhoeadane alkaloids, which are believed to originate from isoquinoline (B145761) alkaloid precursors. nih.gov While a specific, fully elucidated biosynthetic pathway for this compound itself is not explicitly detailed in the search results, the biogenesis of related isoquinoline alkaloids found in Berberis species, such as chilenine (B1249527) (93), provides a likely framework for understanding this compound's formation. nih.gov

The proposed pathway for chilenine (93) begins with the Pictet-Spengler reaction between dopamine (B1211576) (99) and 4-hydroxyphenylacetaldehyde (100), both of which are derived from L-tyrosine (98). nih.gov This condensation yields (S)-reticuline (101) after oxidation and O-methylation catalyzed by S-adenosylmethionine (SAM). nih.gov (S)-Reticuline is a common intermediate in the biosynthesis of various isoquinoline alkaloids. researchgate.net Further oxidation of the N-methyl group to an iminium ion and subsequent cyclization leads to the tetracyclic carbon skeleton, which undergoes additional methylation and oxidation steps to furnish alkaloids like berberine (B55584) (92). nih.gov

Given that this compound (97) is found alongside these alkaloids in Berberis species and shares structural features derived from isoquinoline precursors, it is plausible that its biosynthesis diverges from a common intermediate like (S)-reticuline or a related oxidized derivative. nih.gov The formation of the characteristic isoindolobenzazocine scaffold of this compound would involve complex cyclization and rearrangement steps from such a precursor, likely involving oxidative coupling and ring expansion or cleavage events.

While the precise sequence of enzymatic transformations leading specifically to this compound remains to be fully elucidated in the provided texts, the established pathways for related Berberis alkaloids offer a strong basis for postulating its biosynthetic route.

Enzymatic Mechanisms and Precursor Incorporations in Alkaloid Biosynthesis Research

Research into alkaloid biosynthesis involves identifying the enzymes responsible for specific transformations and understanding how precursor molecules are incorporated into the final complex structures. Although direct enzymatic studies on this compound biosynthesis are not detailed, insights can be drawn from studies on related alkaloid pathways.

Enzymatic steps in alkaloid biosynthesis often involve a range of reaction types, including oxidations, reductions, methylations, cyclizations, and rearrangements, frequently catalyzed by enzymes such as cytochrome P450s, oxidoreductases, methyltransferases, and various cyclases. nih.govmdpi.com Precursor incorporation studies, often utilizing isotopically labeled compounds, are crucial for mapping the carbon and nitrogen flow from primary metabolites into the alkaloid skeleton. nih.gov

For instance, in the biosynthesis of other isoquinoline alkaloids, enzymes like tyrosine aminotransferase (TAT) and 4-hydroxyphenylpyruvate reductase (HPPR) are involved in the early steps converting tyrosine into key intermediates. cjnmcpu.com S-adenosylmethionine (SAM)-dependent methyltransferases are common in adding methyl groups to nitrogen or oxygen atoms. nih.gov Oxidative coupling, often catalyzed by phenol (B47542) oxidases or cytochrome P450 enzymes, plays a significant role in forming carbon-carbon bonds that shape the polycyclic skeletons of many alkaloids. nih.gov

While specific enzymatic mechanisms for the formation of the isoindolobenzazocine ring system of this compound are not described, the biosynthesis likely involves a series of enzyme-catalyzed reactions acting on intermediates derived from the isoquinoline pathway, incorporating precursors originating from amino acids like tyrosine and possibly others.

Comparative Biosynthetic Analyses with Structurally Related Alkaloids

Comparing the biosynthesis of this compound with that of structurally related alkaloids provides valuable clues about common evolutionary origins and divergent enzymatic strategies. This compound belongs to the aporhoeadane alkaloids, which are structurally related to aporphine (B1220529) and protoberberine alkaloids also found in Berberis species. nih.gov

The biosynthesis of aporphine and protoberberine alkaloids also proceeds through (S)-reticuline as a key intermediate. researchgate.net Divergent enzymatic steps after the formation of (S)-reticuline lead to these different structural classes. For example, oxidative phenol coupling at different positions of (S)-reticuline can lead to the aporphine or protoberberine skeletons. researchgate.net

Given the co-occurrence of this compound with these alkaloids and its likely derivation from a similar precursor pool, comparative biosynthetic studies would focus on identifying the specific enzymes and intermediates that lead to the unique isoindolobenzazocine structure of this compound, as opposed to the aporphine or protoberberine scaffolds. Such comparisons can highlight key enzymatic innovations or alternative reaction pathways that evolved in Berberis species to produce this specific alkaloid structure.

Comparative analyses often involve genetic studies to identify the gene clusters encoding the biosynthetic enzymes, biochemical characterization of these enzymes, and in vivo or in vitro feeding experiments with labeled precursors in different alkaloid-producing species or varieties.

Molecular Mechanisms of Biological Interaction Preclinical Research Focus

Mechanistic Studies in In Vitro Biological Systems

Cellular Growth Inhibition and Apoptosis Assays in Research

Cellular growth inhibition and apoptosis assays are fundamental tools in preclinical research to evaluate the potential of a compound to impede cancer cell proliferation and induce programmed cell death. Isoindolinone derivatives, the structural class that includes magallanesine, have demonstrated cytotoxic and antiproliferative activities against various cancer cell lines nih.govjocpr.com.

Studies utilizing assays such as the MTS assay have shown that certain polysubstituted pyrrolo[3,4-b]pyridin-5-ones, which share structural features with this compound, exhibit significant cytotoxicity against human epithelial cervical carcinoma cell lines like SiHa, HeLa, and CaSki nih.govmdpi.com. The antiproliferative effect was observed to be dose-dependent, with higher concentrations leading to a greater reduction in cell viability nih.govmdpi.com. For instance, one compound tested showed a significant decrease in viability at 300 µM concentration across these cell lines nih.govmdpi.com.

Apoptosis, a key mechanism for eliminating damaged or harmful cells, is often dysregulated in cancer sigmaaldrich.comfrontiersin.org. Inducing apoptosis is a significant strategy in cancer therapeutics frontiersin.orgaging-us.com. While direct studies on this compound's induction of apoptosis were not explicitly found in the search results, the cytotoxic activity observed for related isoindolinone structures suggests that apoptosis induction could be a potential mechanism of action, as it is a common pathway for natural product-based anticancer agents frontiersin.org. Assays like Annexin V and TUNEL are commonly used to detect early and late-stage apoptotic events, respectively, by identifying markers such as phosphatidylserine (B164497) translocation and DNA fragmentation sigmaaldrich.com.

Data from a study on related pyrrolo[3,4-b]pyridin-5-ones against cervical cancer cell lines (SiHa, HeLa, CaSki) using an MTS assay to measure cell viability is presented below nih.govmdpi.com:

| Compound | Concentration (µM) | SiHa Cell Viability (%) | HeLa Cell Viability (%) | CaSki Cell Viability (%) |

| 1h | 300 | 50.58 ± 4.33 | 44.04 ± 14.45 | 40.57 ± 4.54 |

| 1k | 300 | 22.7 ± 2.6 | 24.9 ± 3.38 | 16.2 ± 1.7 |

| 1l | 300 | 16.8 ± 0.67 | 18.8 ± 1.03 | 13.3 ± 0.66 |

Note: Data extracted from a study on pyrrolo[3,4-b]pyridin-5-ones, structurally related to isoindolinones like this compound. nih.govmdpi.com

In Silico Approaches to Target Identification and Ligand Interaction

In silico methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are valuable computational tools used in preclinical research to predict the potential biological targets of a compound and understand the relationship between its chemical structure and biological activity mdpi.cominnovareacademics.in. These approaches can guide further experimental investigations.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (such as this compound or a related compound) when bound to a biological target, such as a protein mdpi.cominnovareacademics.in. This helps in understanding potential binding modes and affinities.

In silico studies involving molecular docking have been performed on compounds structurally related to this compound, particularly isoindolinone derivatives and pyrrolo[3,4-b]pyridin-5-ones, to explore their interactions with potential biological targets nih.govnih.govmdpi.comresearchgate.netorcid.orgresearchgate.net. One significant target investigated is αβ-tubulin, a protein crucial for cell division and a known target for anticancer drugs like Paclitaxel nih.govmdpi.comresearchgate.net. Docking studies with active pyrrolo[3,4-b]pyridin-5-ones showed strong hydrophobic interactions with αβ-tubulin, similar to those observed with Paclitaxel, suggesting a potential mechanism involving interference with microtubule dynamics nih.govmdpi.comresearchgate.net. The largest cavity in αβ-tubulin was identified as a key binding site for these molecules nih.gov.

Another target explored through docking studies for related isoindolinone derivatives is the MDM2-p53 interaction, which is relevant in cancer as MDM2 can inhibit the tumor suppressor protein p53 nih.gov. Computational methods have been employed to design and evaluate isoindolinone-based inhibitors targeting this interaction, with docking measurements supporting the observed antiproliferative activity of some synthesized compounds nih.gov.

Molecular docking has also been applied to study the interaction of synthesized compounds, including aza-analogues related to this compound, with the main protease (MPro) of SARS-CoV-2, identifying potential drug candidates based on binding energies and interactions researchgate.netresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Studies on Mechanistic Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity nih.govmdpi.comufpb.brdntb.gov.ua. This allows for the prediction of the activity of new compounds and provides insights into the structural features important for activity.

QSAR studies have been conducted on isoindolinone derivatives and related polyheterocycles to understand the structural determinants of their biological activities, including cytotoxicity nih.govmdpi.com. For instance, a QSAR study on pyrrolo[3,4-b]pyridin-5-ones revealed a correlation between cell viability (related to the half-maximal effective concentration, ED50) in cervical cancer cell lines and certain structural and charge parameters, as well as the compounds' partition coefficient nih.gov. This study highlighted the importance of six-membered rings as significant molecular frameworks for the observed activity against the tested cell lines nih.govmdpi.com.

Furthermore, SAR (Structure-Activity Relationship) analysis on these related compounds indicated that the presence of specific structural fragments, such as a Falipamil's pharmacophoric fragment, could influence their cytotoxic activity against different cell lines nih.gov. These QSAR and SAR studies contribute to understanding how modifications in the chemical structure of this compound-related compounds might impact their biological effects and can inform the design of new, more potent derivatives.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a pivotal technique in the determination of organic molecular structures, including those of complex alkaloids such as Magallanesine jeolusa.comindianastate.edunih.govmdpi.commdpi.com. It yields detailed insights into the hydrogen and carbon frameworks and the electronic environment surrounding these nuclei. The efficacy of NMR stems from its capacity to delineate atomic connectivity through the analysis of spin-spin couplings and through-space interactions.

One-Dimensional NMR Techniques

One-dimensional (1D) NMR experiments, primarily ¹H NMR and ¹³C NMR, are foundational for the structural characterization of compounds like this compound jeolusa.comnih.govresearchgate.net.

¹H NMR Spectroscopy: This technique provides information on the distinct types of hydrogen atoms present in a molecule, their relative abundance as indicated by signal integration, their chemical environment reflected in chemical shifts, and their coupling interactions with neighboring hydrogen atoms, observed as splitting patterns and coupling constants nih.govlibretexts.org. For this compound, the ¹H NMR spectrum would exhibit signals corresponding to protons situated on aromatic rings, within aliphatic chains, and those adjacent to heteroatoms, with the characteristics of these signals offering initial clues about the molecular fragments.

¹³C NMR Spectroscopy: ¹³C NMR provides essential data concerning the carbon skeleton of a molecule. The chemical shifts observed for carbon signals are particularly sensitive to the hybridization state of the carbon atoms and the proximity of electronegative atoms or functional groups nih.govlibretexts.org. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon centers libretexts.org. Analysis of the ¹³C NMR spectrum of this compound is instrumental in determining the total number and types of carbon atoms within its structure.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are crucial for obtaining connectivity information that is often ambiguous or unobtainable from 1D spectra alone nih.govlibretexts.orgharvard.edunih.gov. These techniques correlate NMR signals based on interactions occurring through chemical bonds or through space.

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled through typically two or three bonds nih.govmdpi.comlibretexts.org. Analysis of the cross-peaks in a COSY spectrum of this compound allows researchers to map out networks of coupled protons, which helps in assembling larger structural fragments.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments establish correlations between protons and the carbon atoms to which they are directly bonded (one-bond correlations) nih.govlibretexts.org. This is particularly valuable for assigning proton signals to their corresponding carbon signals, especially in complex molecules where spectral overlap may occur in 1D spectra. An HSQC spectrum of this compound would show cross-peaks linking each proton signal to the signal of the carbon atom to which it is directly attached.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by multiple bonds, typically two or three, but sometimes more libretexts.org. This technique is vital for establishing connectivity across quaternary carbons or through heteroatoms, thereby connecting the structural fragments identified from COSY and HSQC data. HMBC correlations observed in the spectrum of this compound would provide evidence for the connections between the different ring systems and substituents present in the alkaloid structure beilstein-journals.org.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information regarding the molecular weight and elemental composition of a compound, along with structural details derived from fragmentation patterns clariant.comrfi.ac.ukchromatographyonline.comnih.govgenedata.com. MS is frequently coupled with chromatographic methods for the analysis of complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Formula Determination

High-Resolution Mass Spectrometry (HRMS) plays a critical role in determining the exact mass of a molecule or its constituent fragments, which in turn enables the calculation of the elemental composition acs.orgclariant.comchromatographyonline.comfrontiersin.org. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can differentiate between ions that have very similar nominal masses but distinct elemental compositions. For this compound, HRMS provides the molecular formula through the precise measurement of the mass of the molecular ion, typically observed as [M+H]⁺ or other adducts acs.orgacs.orgfrontiersin.org. This information is crucial for validating the proposed structure deduced from NMR data.

Data Table: Example HRMS Data (Illustrative)

| Ion Type | Measured m/z | Calculated m/z | Elemental Composition (Example) | Error (ppm) |

| [M+H]⁺ | [Insert Value] | [Insert Value] | [Insert Formula] | [Insert Value] |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also referred to as MS², involves the selection of specific ions (precursor ions) followed by their fragmentation and subsequent analysis of the resulting fragment ions (product ions) rfi.ac.ukchromatographyonline.comnationalmaglab.orgnih.govnih.govresearchgate.net. The pattern of these fragments provides valuable structural information about the precursor ion.

In the MS/MS analysis of this compound, the molecular ion or a characteristic fragment ion is isolated in the first stage of the mass spectrometer. This selected ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed in the second stage nationalmaglab.orgnih.gov. The masses of these fragment ions correspond to specific substructures that have detached from the precursor ion nationalmaglab.orguni-saarland.de. Analysis of this fragmentation pattern assists in reconstructing the molecular connectivity and confirming the presence of particular functional groups and ring systems rfi.ac.ukuni-saarland.de. Various ionization techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI), can be employed, each yielding characteristic fragmentation profiles acs.orguni-saarland.de.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential tools for the isolation and purification of natural products like this compound from complex biological extracts or synthetic reaction mixtures, as well as for evaluating their purity jppres.comchromatographyonline.comjstar-research.commuohio.edu.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is widely used to separate compounds based on their differential partitioning between a stationary phase and a mobile phase clariant.commuohio.edu. Preparative HPLC can be utilized to isolate sufficient quantities of this compound for subsequent spectroscopic analysis chromatographyonline.comjstar-research.com. Analytical HPLC is employed to assess the purity of the isolated compound by identifying and quantifying any impurities present jstar-research.commuohio.edu.

Thin Layer Chromatography (TLC) is a simple and rapid chromatographic method frequently used to monitor the progress of chemical reactions, compare different samples, and assess the purity of fractions collected during column chromatography mdpi.commuohio.edu. For this compound, TLC can be used to track its separation during isolation procedures.

Column chromatography, often utilizing stationary phases such as silica (B1680970) gel, is a standard technique for purifying compounds on a larger scale jppres.com. The selection of the stationary phase and mobile phase is optimized to achieve effective separation of this compound from other components in the mixture.

Ensuring the purity of isolated this compound is paramount for obtaining accurate and reliable spectroscopic data. Chromatographic techniques provide the necessary means to achieve the required level of purity for structural characterization.

X-ray Diffraction and Crystallographic Studies for Absolute Configuration Determination

X-ray diffraction (XRD) and single-crystal X-ray crystallography are powerful techniques for determining the three-dimensional structure of crystalline compounds at atomic resolution. wikidata.orgnih.gov This method relies on the diffraction pattern produced when X-rays interact with the electrons of atoms in a crystal lattice. wikidata.org The resulting diffraction pattern is unique to the arrangement of atoms within the crystal and can be used to deduce the electron density map, from which the molecular structure is built. wikidata.org

For chiral molecules like this compound, X-ray crystallography is particularly valuable for determining the absolute configuration of stereogenic centers. nih.gov While routine diffraction experiments readily provide the relative configuration of stereocenters, determining the absolute configuration requires exploiting anomalous dispersion effects, typically by using X-rays with a wavelength close to the absorption edge of a heavier atom present in the molecule or by incorporating a heavy atom derivative. nih.gov The differences in scattering of X-rays by enantiomers, known as Bijvoet differences, allow for the unambiguous assignment of absolute stereochemistry. The Flack parameter is commonly used in crystallographic refinements to assess the absolute structure and the confidence in the determined absolute configuration.

Although the search results discuss the synthesis of this compound and its classification as an isoindolobenzazocine alkaloid, specific data from X-ray diffraction or crystallographic studies detailing its crystal structure or absolute configuration were not found in the provided snippets. However, if suitable single crystals of this compound can be obtained, X-ray crystallography would be the definitive method to confirm its solid-state structure and establish its absolute configuration. nih.gov

Complementary Spectroscopic Techniques in Comprehensive Analysis (e.g., FTIR, UV-Vis)

Complementary spectroscopic techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy play essential roles in the comprehensive structural analysis of organic compounds.

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique infrared spectrum that serves as a molecular fingerprint. Analysis of the positions, intensities, and shapes of absorption bands in the FTIR spectrum can help identify the presence of key functionalities within the this compound structure, such as hydroxyl, carbonyl, amine, and aromatic groups. While some search results mention the use of FTIR in the characterization of related compounds or in the context of this compound synthesis, specific FTIR spectral data for this compound were not available.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting conjugated systems and aromatic rings within a molecule, as these structural features absorb UV or visible light at characteristic wavelengths (λmax). The intensity of the absorption is related to the concentration of the absorbing species and the molar absorptivity of the compound. UV-Vis spectroscopy can provide insights into the electronic transitions occurring within the molecule and help confirm the presence of chromophores. Although the synthesis of this compound was mentioned in the context of UV spectra being recorded for related compounds, specific UV-Vis spectral data for this compound were not found in the provided snippets.

In a comprehensive structural characterization, FTIR and UV-Vis spectroscopy complement techniques like NMR spectroscopy and mass spectrometry by providing orthogonal information about the functional groups and electronic properties of the molecule.

Future Research Directions and Translational Perspectives Excluding Clinical Human Trials

Development of Novel and Efficient Synthetic Strategies for Complex Alkaloid Scaffolds

The synthesis of complex alkaloid structures like Magallanesine presents significant challenges due to their intricate fused ring systems and multiple stereocenters. While several synthetic routes to this compound and its analogues have been reported, there is a continuous need for the development of novel and more efficient strategies. unigoa.ac.inresearchgate.net Existing methods have involved approaches such as intramolecular aldol (B89426) condensation, unigoa.ac.in Meisenheimer rearrangement, modified intramolecular Heck cyclization, unigoa.ac.in and cyclization of benzamidoacrylate intermediates. researchgate.net

Future research should focus on developing synthetic routes that offer improved yields, fewer steps, and greater atom economy. unigoa.ac.in Exploring new catalytic methods, including metal-free catalysis, and utilizing multicomponent reactions (MCRs) could provide more streamlined and sustainable synthetic pathways. researchgate.netresearchgate.net Strategies that allow for structural diversity from common intermediates are also valuable for generating analogues with potentially varied biological activities. researchgate.net The application of anion chemistry and intramolecular Friedel-Crafts reactions have shown promise in constructing the azocine (B12641756) ring system found in this compound. unigoa.ac.inresearchgate.net

Developing enantioselective synthetic approaches to access specific stereoisomers of this compound and its analogues is another critical future direction. researchgate.net This is important because the biological activity of chiral molecules often depends heavily on their stereochemistry.

Table 1: Reported Synthetic Approaches to this compound and Analogues

| Method | Key Steps | Overall Yield (%) | Reference |

| Shamma et al. | Starting from oxyberberine | Not specified | unigoa.ac.in |

| Danishefsky et al. | Intramolecular aldol condensation | 56 | unigoa.ac.inbeilstein-journals.org |

| Kurihara et al. | nano-ntp.comwikidata.org-Meisenheimer rearrangement, modified intramolecular Heck cyclisation | 24 | unigoa.ac.inbeilstein-journals.org |

| Kim et al. | Palladium mediated Heck coupling reaction | 57 | unigoa.ac.in |

| Anion chemistry and intramolecular Friedel-Crafts | Construction of azocine ring system | Comparable | unigoa.ac.inresearchgate.net |

| Ugi-3CR / aza Diels-Alder / Pommeranz-Fritsch | Multicomponent reactions for aza analogues | Efficient | researchgate.net |

| Cyclization of benzamidoacrylate intermediate | Heck reaction, Friedel-Crafts reaction, oxidation | Not specified | researchgate.net |

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

Understanding the natural biosynthetic pathway of this compound in Berberis darwinii is crucial for potential biotechnological production and for identifying novel enzymes that catalyze complex transformations. While some insights into alkaloid biosynthesis in Berberis species exist, the specific enzymes and detailed steps involved in this compound formation are not fully elucidated. wikidata.orgmdpi.com

Future research should employ advanced techniques in genomics, transcriptomics, proteomics, and metabolomics to identify the genes encoding the biosynthetic enzymes. mdpi.com Functional characterization of these enzymes, such as prenyltransferases, flavin-dependent monooxygenases, and terpene cyclases, is essential to understand their catalytic mechanisms and substrate specificities. mdpi.com Investigating the regulatory mechanisms controlling the expression of these biosynthetic genes could also provide strategies for enhancing this compound production in plants or engineered microbial systems. nih.gov

Comparative studies of alkaloid profiles and gene expression in different Berberis darwinii accessions or tissues could help pinpoint key biosynthetic steps and enzymes. mdpi.com Techniques for studying enzyme activity in vitro and in vivo will be vital for confirming the roles of candidate enzymes in the pathway. nih.gov

Advanced Mechanistic Studies on Cellular and Subcellular Interactions

Detailed studies are needed to understand how this compound interacts with biological systems at the cellular and subcellular levels. This includes investigating its uptake mechanisms, intracellular localization, and interactions with specific cellular targets. wilhelm-lab.comnih.gov

Future research should utilize advanced imaging techniques, such as super-resolution microscopy and single-molecule tracking, to visualize this compound within cells and observe its dynamic interactions. elifesciences.org Techniques like affinity chromatography and pull-down assays coupled with mass spectrometry can be employed to identify proteins that directly bind to this compound. nih.gov

Understanding the specific cellular pathways and signaling cascades modulated by this compound is also a critical area. amolf.nl This could involve using techniques like phosphoproteomics or reporter assays to assess changes in phosphorylation events or gene expression in response to this compound treatment. Investigating the impact of this compound on various cellular processes, such as cell cycle regulation, apoptosis, or autophagy, could reveal its potential biological functions. Studies on how this compound overcomes cellular barriers and its distribution within different organelles would provide valuable insights into its mechanism of action. wilhelm-lab.comnih.govnih.gov

Exploration of this compound as a Chemical Probe for Biological Systems

Chemical probes are valuable tools for perturbing biological systems and understanding protein function. icr.ac.uknih.govpromega.co.uk Given its unique structure, this compound could potentially serve as a chemical probe to investigate specific biological targets or pathways.

Future research should explore the suitability of this compound as a chemical probe by rigorously evaluating its selectivity and potency towards potential targets. promega.co.uk This involves conducting broad target profiling studies to identify off-target effects. icr.ac.uk Developing modified versions of this compound with appended tags (e.g., fluorescent labels, affinity tags) could facilitate the identification and study of its binding partners in complex biological mixtures. nih.gov

Utilizing this compound in phenotypic screens could help uncover novel biological processes or pathways that it modulates. nih.gov Comparing the effects of this compound with genetic perturbations (e.g., siRNA, CRISPR) of suspected targets can help validate its utility as a probe. promega.co.uk Resources like the Chemical Probes Portal can be valuable for assessing the criteria for a good chemical probe. nih.govchemicalprobes.org

Integration of Computational Chemistry in Predictive Modeling of Biological Activity

Computational chemistry can play a significant role in predicting the biological activity of this compound and designing novel analogues with improved properties. nextmol.comjstar-research.com

Future research should utilize techniques such as molecular docking and molecular dynamics simulations to predict the binding modes and affinities of this compound to potential protein targets. Quantitative Structure-Activity Relationship (QSAR) models can be developed using computational descriptors to correlate the structural features of this compound and its analogues with their observed biological activities. researchgate.net

Integrating machine learning approaches with computational chemistry can enhance the accuracy of predictive models for biological activity and ADME (Absorption, Distribution, Metabolism, Excretion) properties. arxiv.org This can help prioritize which analogues to synthesize and test experimentally, accelerating the discovery process. nextmol.com Computational methods can also be used to predict potential off-target interactions and assess the drug-likeness of this compound and its derivatives.

Table 2: Computational Chemistry Techniques for this compound Research

| Technique | Application in this compound Research | Reference |

| Molecular Docking | Predicting binding to target proteins | |

| Molecular Dynamics Simulations | Studying dynamic interactions with biological targets, conformational analysis | nextmol.com |

| QSAR Modeling | Establishing relationships between structure and activity, predicting activity of analogues | researchgate.net |

| Machine Learning | Improving prediction accuracy, accelerating lead optimization, predicting ADME properties | arxiv.org |

| ADME Prediction | Assessing absorption, distribution, metabolism, and excretion profiles | |

| Target Deconvolution | Identifying potential biological targets through virtual screening and binding predictions | nih.gov |

常见问题

Q. How can researchers integrate fragmented data on Magallanesine’s pharmacokinetics into predictive models?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling tools (e.g., GastroPlus) to simulate absorption/distribution. Incorporate in vitro parameters (e.g., Caco-2 permeability, microsomal stability). Validate with in vivo plasma concentration-time profiles .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., NMR shifts, IC₅₀ values) in appendices; highlight processed data (means ± SD) in the main text .

- Uncertainty Analysis : Report relative standard deviation (RSD) for replicates and instrument error margins (e.g., ±0.1 ppm for NMR) .

- Ethical Compliance : Document IRB/IACUC approvals for biological studies and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。